2-Méthyl-4-phénylthiazole

Vue d'ensemble

Description

2-methyl-4-phenyl Thiazole is a synthetic intermediate useful for pharmaceutical synthesis.

Applications De Recherche Scientifique

Propriétés antibactériennes

Certaines dérivés du thiazole ont été trouvés pour présenter une activité antibactérienne significative contre diverses souches bactériennes, y compris B. subtilis, E. coli et P. aeruginosa .

Propriétés antioxydantes

Les dérivés du thiazole ont également été synthétisés et testés pour leurs propriétés antioxydantes, qui sont importantes pour lutter contre le stress oxydatif dans les systèmes biologiques .

Activité antitumorale et cytotoxique

Certains composés du thiazole ont démontré des effets puissants sur les lignées cellulaires tumorales humaines, indiquant des applications potentielles dans la recherche sur le cancer .

Analyse Biochimique

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with .

Cellular Effects

Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some thiazole derivatives have been found to exhibit potent antitumor and cytotoxic activity against various human tumor cell lines .

Activité Biologique

2-Methyl-4-phenylthiazole is a compound of significant interest due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article reviews the biological activity of 2-Methyl-4-phenylthiazole based on various studies and findings.

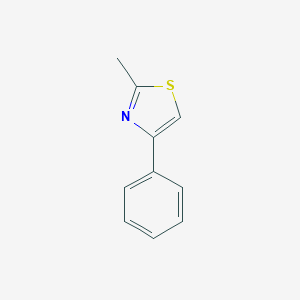

Chemical Structure and Properties

2-Methyl-4-phenylthiazole features a thiazole ring substituted with a methyl group at the 2-position and a phenyl group at the 4-position. This structure is responsible for its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that 2-Methyl-4-phenylthiazole exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, showing efficacy in disrupting cell membrane integrity, which leads to cell lysis.

- Mechanism of Action : The compound interacts with microbial membranes, causing permeability changes that result in cell death. Its action may involve interference with essential cellular processes, such as protein synthesis and energy metabolism .

Antifungal Activity

The antifungal activity of 2-Methyl-4-phenylthiazole has been documented in several studies. It demonstrates effectiveness against fungi such as Candida albicans and Aspergillus fumigatus.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that the MIC values for 2-Methyl-4-phenylthiazole against Candida species are comparable to established antifungal agents like ketoconazole .

Anticancer Activity

Emerging research suggests that 2-Methyl-4-phenylthiazole may possess anticancer properties, particularly against liver cancer cell lines (HepG2).

- Cytotoxicity : In vitro studies indicate that derivatives of this compound can induce apoptosis in cancer cells. For instance, certain thiazole derivatives showed IC50 values lower than those of standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of 2-Methyl-4-phenylthiazole can be influenced by the presence and position of substituents on the thiazole ring and phenyl group. Studies have shown that:

- Electronegative Substituents : The presence of electronegative atoms at specific positions significantly enhances antifungal activity due to increased lipophilicity and better interaction with target enzymes .

Case Studies

- Antiviral Studies : A study investigating phenylthiazole derivatives revealed that modifications to the thiazole structure could enhance antiviral potency against flaviviruses. The research focused on optimizing the structure for better metabolic stability while retaining efficacy .

- Fungal Inhibition : In a comparative study, various thiazole derivatives were screened for antifungal activity, revealing that compounds with specific para-substituents on the phenyl ring exhibited superior activity against Candida species compared to their unsubstituted counterparts .

Propriétés

IUPAC Name |

2-methyl-4-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-11-10(7-12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROORURTAQOYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342780 | |

| Record name | 2-Methyl-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-16-0 | |

| Record name | 2-Methyl-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-methyl-4-phenylthiazole influence its reactivity with substituted benzaldehydes?

A1: The provided research paper ["SUBSTITUENT AND SOLVENT EFFECTS ON THE RATE OF THE REACTION OF 2-METHYL-4-PHENYLTHIAZOLE ETHIODIDE WITH SUBSTITUTED BENZALDEHYDES"] [] specifically investigates how substituents on both the benzaldehyde reactant and the solvent environment impact the reaction rate with 2-methyl-4-phenylthiazole ethiodide. While the abstract doesn't detail specific results, it implies that the electronic nature (electron-donating or withdrawing) and position of substituents on the benzaldehyde ring likely influence the reaction rate. This suggests that the reaction mechanism might involve nucleophilic attack by the thiazole ring, which is impacted by the electron density distribution around the aldehyde group of the benzaldehydes. Further investigation into the full text of the paper would be necessary to uncover the precise structure-activity relationships observed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.